
2-(Ethyl(2-methylallyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethyl(2-methylallyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyl(2-methylallyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate typically involves cyclization reactions. One common method includes the reaction between ethyl-4,4,4-trifluoroacetoacetate and salicylaldehyde, resulting in the formation of a hydroxy-substituted ethyl derivative . The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethyl(2-methylallyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can modify the compound’s electronic properties, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized chromenes .
Applications De Recherche Scientifique
2-(Ethyl(2-methylallyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its potential therapeutic effects make it a candidate for drug development, particularly in targeting specific diseases.
Industry: It is used in materials science for developing new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Ethyl(2-methylallyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The compound’s structure allows it to bind to these targets effectively, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other 2H-chromenes and their derivatives, such as:
- 2H-chromen-2-one
- 4H-chromen-4-one
- Isoxazole-functionalized 2H-chromenes
Uniqueness
What sets 2-(Ethyl(2-methylallyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate apart is its unique combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse applications in multiple fields highlight its versatility and potential .
Propriétés
Formule moléculaire |
C18H21NO4 |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
[2-[ethyl(2-methylprop-2-enyl)amino]-2-oxoethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H21NO4/c1-4-19(10-13(2)3)17(20)12-23-18(21)15-9-14-7-5-6-8-16(14)22-11-15/h5-9H,2,4,10-12H2,1,3H3 |
Clé InChI |
FCDNFMKNLOEYKY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC(=C)C)C(=O)COC(=O)C1=CC2=CC=CC=C2OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



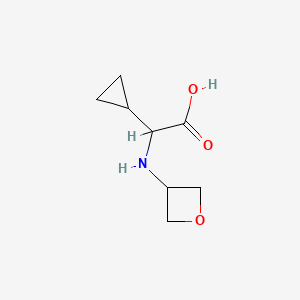

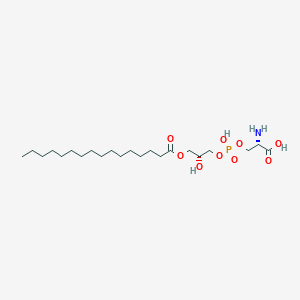
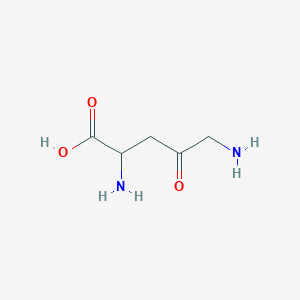
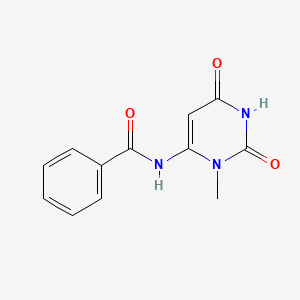
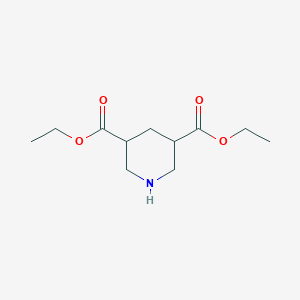
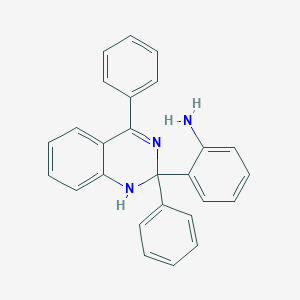

![3-Methyl-N-[2-(1H-pyrazol-1-yl)-1H-indol-4-yl]butanamide](/img/structure/B12941314.png)
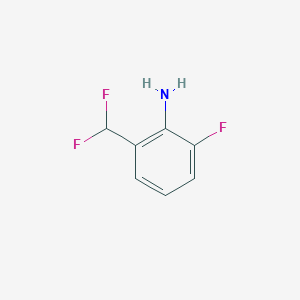

![Benzoic acid, 3-[3-(2,5-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12941340.png)

